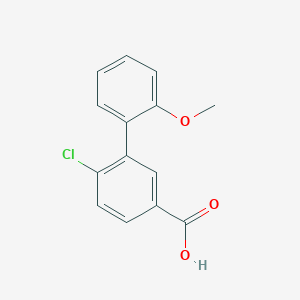
2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95%
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% (2,3-DMPBA) is a versatile organic compound used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in polar organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). 2,3-DMPBA is widely used in the synthesis of organic compounds and has been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% has a wide range of scientific research applications. It is commonly used as a starting material in the synthesis of organic compounds due to its versatile reactivity. It is also used as a reagent in various organic reactions, such as the Williamson ether synthesis, the Grignard reaction, and the Friedel-Crafts reaction. In addition, 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% is not well understood. However, it is believed to act as an electron-withdrawing group, which can facilitate the formation of covalent bonds between organic molecules. This can be used to modify the reactivity of organic compounds, allowing for the synthesis of more complex molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% are not well understood. However, it has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases. In addition, 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% has been shown to inhibit the growth of certain bacteria, which may be beneficial in the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% has several advantages for lab experiments. It is a versatile compound that can be used in a variety of organic reactions. It is also relatively inexpensive and easy to obtain. However, there are also some limitations to using 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain reactions. In addition, it is not very stable and can degrade over time.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95%. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. In addition, researchers could explore new applications for 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95%, such as its use as a drug delivery system or its use in the synthesis of new organic compounds. Finally, researchers could investigate new methods for synthesizing 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95%, such as the use of green chemistry techniques.
Synthesemethoden
2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Friedel-Crafts reaction. The Williamson ether synthesis is the most common method used to synthesize 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95%, as it is a simple and efficient procedure. This method involves the reaction of a phenol and an alkyl halide in the presence of an aqueous base, such as sodium hydroxide, to form the desired product. The Grignard reaction is also a common method used to synthesize 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95%, as it is a simple and efficient procedure. This method involves the reaction of an alkyl halide and a Grignard reagent in the presence of an aqueous base, such as sodium hydroxide, to form the desired product. The Friedel-Crafts reaction is another common method used to synthesize 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95%, as it is a simple and efficient procedure. This method involves the reaction of an aromatic compound and an alkyl halide in the presence of an acid catalyst, such as sulfuric acid, to form the desired product.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-4-6-12(13(8-10)16(17)18)11-5-7-14(19-2)15(9-11)20-3/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKDNOAYFWAEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653539 | |
| Record name | 3',4'-Dimethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid | |
CAS RN |
1181626-89-0 | |
| Record name | 3',4'-Dimethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















